molecular formula C7H7N5O B2916623 3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 2172570-04-4

3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2916623
CAS No.: 2172570-04-4
M. Wt: 177.167
InChI Key: WRUOVYUXYYFRIO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a triazolo-pyrimidinone core substituted with a cyclopropyl group at the 3-position. This scaffold is part of a broader class of [1,2,3]triazolo[4,5-d]pyrimidinones, which have garnered attention for their antiviral properties, particularly against chikungunya virus (CHIKV) .

Properties

IUPAC Name

3-cyclopropyl-6H-triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c13-7-5-6(8-3-9-7)12(11-10-5)4-1-2-4/h3-4H,1-2H2,(H,8,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUOVYUXYYFRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C(=O)NC=N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms.

    Medicine: Due to its potential anti-cancer and antimicrobial properties, it is being investigated for therapeutic applications.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Antiviral Activity

3-Aryl Derivatives (MADTP Series)

The 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones, exemplified by MADTP-314, are potent inhibitors of CHIKV replication, targeting the viral nsP1 protein involved in RNA capping . Key structural differences include:

  • Substituent Effects : The cyclopropyl group in the target compound replaces the aryl group in MADTP derivatives. Aryl substituents (e.g., 4-chlorophenyl in 10a or 4-nitrophenyl in 10b ) confer π-π stacking interactions with nsP1, while the cyclopropyl group’s smaller size and sp³ hybridization may alter binding affinity or solubility .
  • Resistance Profiles : CHIKV nsP1 mutations (e.g., P34S, T246A) confer resistance to MADTP compounds . The cyclopropyl variant’s distinct substituent might evade such resistance, though experimental validation is needed.
Hydroxyphenyl and Glycoside Derivatives
  • 3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (Compound 13): The hydroxyl group enhances polarity, as evidenced by IR (ν 3433 cm⁻¹ for OH) and NMR (δ 10.41 ppm for OH) . In contrast, the cyclopropyl group’s nonpolar nature may improve membrane permeability.
  • Glycosylated Derivatives : Compounds like (6-glycosyl)thioxo-[1,2,3]triazolo[4,5-d]pyrimidin-7-ones exhibit modified solubility and bioavailability due to sugar moieties . The cyclopropyl analog lacks such modifications, suggesting divergent pharmacokinetic profiles.

Physicochemical Properties

Melting Points and Solubility
  • 10a (4-Chlorophenyl derivative) : Melting point (mp) 78°C .
  • 10b (4-Nitrophenyl derivative) : mp 190°C .
  • Cyclopropyl Analog : Predicted to have a lower mp than 10b due to reduced molecular rigidity, though experimental data is lacking.
Spectroscopic Data
  • IR Spectroscopy: Aryl derivatives show strong C=O stretches (1645–1670 cm⁻¹) , consistent with the triazolo-pyrimidinone core. The cyclopropyl variant would retain this feature but lack aromatic C-H stretches (~3089 cm⁻¹) seen in 10a .
  • NMR : Aryl protons in 10a resonate at δ 7.32–7.61 ppm , while the cyclopropyl group’s protons would appear upfield (δ 0.5–1.5 ppm).

Structure-Activity Relationship (SAR) Insights

  • Substituent Size and Polarity: Bulky aryl groups (e.g., 10a, 10b) enhance nsP1 binding but may limit solubility.
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 10b) increase electrophilicity, possibly enhancing target engagement. The cyclopropyl group’s inductive effects (slightly electron-donating) could modulate reactivity .

Biological Activity

3-Cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂N₄
  • Molecular Weight : 164.21 g/mol
  • CAS Number : 1554429-11-6

The compound features a triazolo-pyrimidine core structure, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity :
    • Studies have shown that derivatives of triazolo-pyrimidines can inhibit viral replication. For example, compounds with similar structures demonstrated potent antiviral effects against Dengue virus by inhibiting key kinases involved in the viral life cycle .
    • The compound's mechanism may involve the inhibition of cyclin G-associated kinase (GAK), which plays a role in viral entry and replication .
  • Antiproliferative Effects :
    • In vitro studies have reported that triazolo-pyrimidine derivatives exhibit antiproliferative activity against various cancer cell lines. The GI50 values (concentration required to inhibit cell growth by 50%) were found to be in the nanomolar range for several analogs .
    • The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance antiproliferative potency .
  • Inhibition of Enzymatic Activity :
    • The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown potential as an inhibitor of AAK1 and GAK, which are critical for maintaining cellular homeostasis and regulating viral infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibition of Dengue virus replication through AAK1/GAK inhibition
AntiproliferativeSignificant GI50 values against human tumor cell lines; structure modifications enhance activity
Enzyme InhibitionEffective inhibition of cyclin G-associated kinase (GAK)

Detailed Findings

  • Antiviral Mechanism :
    • In a study conducted by Verdonck et al., it was found that triazolo derivatives effectively reduced viral load in human primary dendritic cells (MDDCs) when tested against Dengue virus .
  • Cancer Cell Line Studies :
    • A comprehensive study published in the Journal of Medicinal Chemistry highlighted the antiproliferative effects of various triazolo-pyrimidine compounds against a panel of cancer cell lines including breast and lung cancer cells. The study emphasized the importance of the cyclopropyl group in enhancing bioactivity .

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